Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives . The phenylmethanesulfonyl group can be introduced through sulfonylation reactions using reagents like methanesulfonyl chloride . The final step involves esterification to form the benzoate ester, which can be achieved using reagents like ethyl alcohol and benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonyl derivatives
Substitution: Substituted piperidine or benzoate derivatives
Scientific Research Applications
ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The piperidine ring and the phenylmethanesulfonyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2S)-1-METHANESULFONYLPIPERIDINE-2-AMIDO]BENZOATE
- METHYL 4-[(2S)-1-METHANESULFONYLPIPERIDINE-2-AMIDO]BENZOATE
Uniqueness
ETHYL 2-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-AMIDO)BENZOATE is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a pharmaceutical agent by providing specific interactions with biological targets that are not observed in similar compounds .
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-22(26)19-10-6-7-11-20(19)23-21(25)18-12-14-24(15-13-18)30(27,28)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,23,25) |
InChI Key |
YHPSNWXQOZHRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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